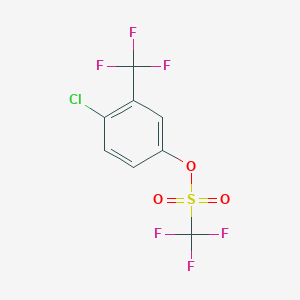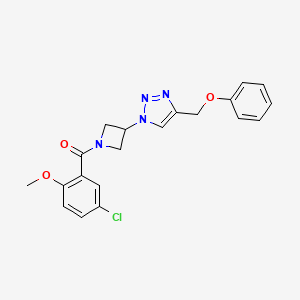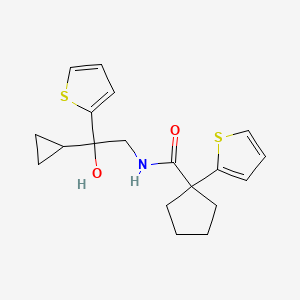![molecular formula C26H34N4O3 B3003723 N-(4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide CAS No. 922040-19-5](/img/structure/B3003723.png)
N-(4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of the tetrahydroquinoline class, which is known for its diverse biological activities. The tetrahydroquinoline core is a common motif in medicinal chemistry, often associated with pharmacological properties such as dopamine agonism and cytotoxic activity against cancer cells. The specific compound mentioned includes a 4-methoxyphenyl group and a piperidine moiety, suggesting potential for interaction with biological targets.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives typically involves multi-component reactions, as seen in the synthesis of 2-aryl-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6,7-methylendioxy-1,2,3,4-tetrahydroquinolines, which were created using a three-component reaction involving 3,4-methylendioxyaniline, benzaldehydes, and isoeugenol . Similarly, the N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline derivative was synthesized through a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
X-ray powder diffraction (XRPD) is a common technique used to determine the crystalline structure of compounds. For instance, the N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline derivative was found to crystallize in an orthorhombic system with specific unit-cell parameters . This type of analysis is crucial for understanding the molecular conformation, which can influence the biological activity of the compound.
Chemical Reactions Analysis
The tetrahydroquinoline derivatives exhibit a range of chemical reactivities depending on their substitution patterns. For example, the N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines show varying degrees of dopamine-like activity, which is influenced by the size of the N-alkyl group . This suggests that the chemical reactivity and biological interactions of the compound could also be modulated by its N-substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. For example, the presence of a 3,4-dihydroxyphenyl group can confer dopamine agonist properties , while the introduction of a 4-methoxyphenyl group might affect the compound's lipophilicity and, consequently, its pharmacokinetic profile. The cytotoxic activity of certain tetrahydroquinoline derivatives against cancer cells has been linked to the substitutions on the aryl ring at position C-2, indicating that minor changes in the chemical structure can lead to significant differences in biological activity .
属性
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c1-29-14-6-7-19-17-20(8-13-23(19)29)24(30-15-4-3-5-16-30)18-27-25(31)26(32)28-21-9-11-22(33-2)12-10-21/h8-13,17,24H,3-7,14-16,18H2,1-2H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONVSVJPCLGHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide](/img/structure/B3003641.png)
![ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate](/img/structure/B3003642.png)
![5,6-dichloro-N-{[4-(cyclopropylcarbamoyl)phenyl]methyl}-N-methylpyridine-3-carboxamide](/img/structure/B3003644.png)

![1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B3003646.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3003647.png)
![N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3003648.png)
![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/no-structure.png)
![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-phenylacetamide](/img/structure/B3003652.png)



![1-[4-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3003659.png)
